(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide is a complex organic compound that features a cyano group, a dioxidotetrahydrothienyl group, and a thienyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl group: This could involve the cyclization of a suitable precursor.
Introduction of the cyano group: This might be achieved through a nucleophilic substitution reaction.
Formation of the dioxidotetrahydrothienyl group: This could involve oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The compound could undergo substitution reactions, particularly at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide might be used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of the compound might be investigated for their therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-2-propenamide
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-pyridyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O3S2 |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O3S2/c13-7-9(6-11-2-1-4-18-11)12(15)14-10-3-5-19(16,17)8-10/h1-2,4,6,10H,3,5,8H2,(H,14,15)/b9-6+ |
InChI-Schlüssel |
WILHBDUDJYKATA-RMKNXTFCSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.